An In-depth Technical Guide to the Physicochemical Properties of Butyl Bromoacetate
An In-depth Technical Guide to the Physicochemical Properties of Butyl Bromoacetate
This technical guide provides a comprehensive overview of the core physicochemical properties of butyl bromoacetate, with a particular focus on tert-butyl bromoacetate, a vital reagent in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations to support laboratory work and chemical synthesis.
Chemical Identity and Structure
Butyl bromoacetate refers to a group of isomers, with tert-butyl bromoacetate being the most commonly utilized in organic synthesis. Its structure features a bromoacetyl group esterified with a tert-butyl alcohol. This arrangement makes it an effective alkylating agent, a characteristic central to its application in the synthesis of complex organic molecules.
IUPAC Name: tert-butyl 2-bromoacetate[1]
Synonyms: t-Butyl bromoacetate, Bromoacetic Acid tert-Butyl Ester, Acetic acid, bromo-, 1,1-dimethylethyl ester[1][2]
Physicochemical Properties
The physicochemical properties of tert-butyl bromoacetate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| Molecular Formula | C6H11BrO2 | [1][3] |
| Molecular Weight | 195.05 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1][4] |
| Density | 1.321 - 1.351 g/cm³ at 20-25 °C | [4][5][6][7] |
| Boiling Point | ~50 °C at 10 mmHg; ~175 °C at atmospheric pressure | [4][5][6][7][8] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Flash Point | 49 °C (120.2 °F) | [4][5][6] |
| Refractive Index | 1.4440 - 1.4460 at 20 °C | [2][4][5][9] |
| Solubility | Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water. | [2][4][8][10] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of liquid organic compounds like tert-butyl bromoacetate.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for its determination.[1][5][11]
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer and immersed in the heating bath.
-
The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
When the temperature approaches the boiling point, the stream of bubbles becomes rapid and continuous.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference substance is weighed.
-
The density of the sample liquid is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Soft tissue paper
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent and dried.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
A qualitative assessment of solubility is performed by observing the dissolution of a solute in a solvent.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
Graduated pipettes
Procedure:
-
A small, measured amount of the solute (tert-butyl bromoacetate) is placed in a test tube.
-
A measured volume of the solvent (e.g., water, ethanol, chloroform, ethyl acetate) is added.
-
The mixture is agitated vigorously.
-
The mixture is observed to see if a single, clear phase is formed (miscible/soluble) or if two distinct layers remain or the solute does not dissolve (immiscible/insoluble).[4]
Applications in Drug Development
Tert-butyl bromoacetate is a versatile reagent in pharmaceutical synthesis, primarily due to its role as an alkylating agent. It is used to introduce the tert-butoxycarbonylmethyl group into various molecules.[2][12]
Synthesis of Collagenase Inhibitors
Collagenases are enzymes that break down collagen and are implicated in various diseases. Tert-butyl bromoacetate is used in the synthesis of inhibitors of these enzymes.[2][13] The tert-butyl ester group can serve as a protecting group for a carboxylic acid, which can later be deprotected to yield the active inhibitor.
Synthesis of N-Substituted Glycine Oligomers (Peptoids)
Peptoids are a class of peptide mimics that have shown promise in drug discovery due to their enhanced stability and bioavailability.[14][15] The synthesis of peptoids often involves a two-step monomer addition cycle where tert-butyl bromoacetate is a key reagent in the acylation step.[8][16][17]
Safety and Handling
Tert-butyl bromoacetate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator (causes tearing).[12][18][19]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[6]
Conclusion
Tert-butyl bromoacetate is a key building block in modern organic and medicinal chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its safe and effective use in the laboratory. The experimental protocols provided offer a foundation for the quality control and characterization of this important reagent, while the outlined applications highlight its significance in the development of novel therapeutics.
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. ucc.ie [ucc.ie]
- 8. sciforum.net [sciforum.net]
- 9. phillysim.org [phillysim.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 13. Tert-Butyl Bromoacetate CAS 5292-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oligo(N-aryl glycines): a new twist on structured peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5292-43-3 Cas No. | tert-Butyl bromoacetate | Apollo [store.apolloscientific.co.uk]
- 18. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
